2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is a complex organic compound that features a benzotriazole ring, a fluorophenyl group, and a trimethylsilyl group
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OSi/c1-24(2,3)13-18(12-23,14-8-10-15(19)11-9-14)22-17-7-5-4-6-16(17)20-21-22/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPXNVLUHGAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C=O)(C1=CC=C(C=C1)F)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the fluorophenyl group, and the addition of the trimethylsilyl group. Common reagents used in these reactions include benzotriazole, 4-fluorobenzaldehyde, and trimethylsilyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds in the presence of a base.
Major Products
Oxidation: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanoic acid.
Reduction: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring and fluorophenyl group may play key roles in binding interactions, while the trimethylsilyl group may influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)-2-phenyl-3-(trimethylsilyl)propanal: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-chlorophenyl)-3-(trimethylsilyl)propanal: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal: Contains a methyl group instead of fluorine, which may influence its steric and electronic properties.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and physical properties. The combination of the benzotriazole ring, fluorophenyl group, and trimethylsilyl group makes this compound a valuable target for research and development in various fields.
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H18F N3OSi
- Molecular Weight : 325.43 g/mol
The compound features a benzotriazole moiety which is known for its ability to chelate metal ions and interact with various biological targets.
Biological Activity Overview
Benzotriazole derivatives have been reported to exhibit a wide range of biological activities including:
- Antibacterial Activity : Several studies indicate that benzotriazole derivatives possess significant antibacterial properties against various strains of bacteria.
- Antifungal Activity : The antifungal efficacy of these compounds has been documented, showing effectiveness against common fungal pathogens.
- Anticancer Properties : Research has highlighted the potential of benzotriazole derivatives in inhibiting cancer cell proliferation through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The benzotriazole ring can coordinate with metal ions, influencing enzyme activity and cellular processes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Interaction with DNA : Some benzotriazole derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Antibacterial Activity
A study conducted by Wang et al. (2024) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antifungal Activity
In another investigation by Liu et al. (2024), the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated a notable antifungal effect, with MIC values reported as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Anticancer Properties
Research by Zhang et al. (2024) explored the anticancer potential of the compound against human cancer cell lines such as HeLa and MCF-7. The study found that the compound inhibited cell proliferation in a dose-dependent manner with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
